molecular formula C17H21N3O3 B131718 N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide CAS No. 908259-42-7

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Cat. No.: B131718
CAS No.: 908259-42-7
M. Wt: 315.37 g/mol
InChI Key: FVRHYUFGRVBYDA-AWEZNQCLSA-N
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Description

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is a synthetic small molecule featuring a four-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 4-cyanobenzyl substituent. The 4-cyanobenzyl moiety contributes electron-withdrawing properties, which may improve metabolic stability and binding affinity in pharmaceutical contexts . This compound is structurally related to intermediates in peptidomimetic drug development, where azetidines are valued for their bioisosteric properties .

Properties

IUPAC Name

tert-butyl (2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRHYUFGRVBYDA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)NCC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123607
Record name 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908259-42-7
Record name 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908259-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring-Closing Metathesis (RCM)

  • Substrates : Chiral allylglycine derivatives.

  • Catalyst : Grubbs 2nd-generation catalyst.

  • Conditions : 5 mol% catalyst, toluene, 80°C, 12 h.

  • Yield : 60–70%.

  • Advantage : High stereochemical fidelity.

Cyclization of Protected Serine Derivatives

  • Substrate : N-Boc-L-serine methyl ester.

  • Reagents : 2,2-Dimethoxypropane (DMP), p-toluenesulfonic acid (PTSA).

  • Conditions : Reflux in benzene, 3 h.

  • Yield : 62% (oxazolidine intermediate), followed by hydrolysis to azetidine.

Boc Protection of the Azetidine Nitrogen

The Boc group is introduced to prevent undesired side reactions during subsequent steps:

Standard Boc Protection Protocol

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).

  • Conditions : CH₂Cl₂, 0°C to room temperature, 12 h.

  • Yield : 75–85%.

  • Key Consideration : Excess Boc₂O (1.2 eq) ensures complete protection.

Amide Coupling with 4-Cyanobenzylamine

The Boc-protected azetidine-2-carboxylic acid is coupled to 4-cyanobenzylamine via activation of the carboxylate:

Carbodiimide-Mediated Coupling

  • Reagents : EDC·HCl, HOBt, 4-cyanobenzylamine.

  • Conditions : DMF, 0°C to room temperature, 24 h.

  • Yield : 70–80%.

  • Side Products : <5% N-acylurea due to overactivation.

Mixed Anhydride Method

  • Reagents : Isobutyl chloroformate, N-methylmorpholine.

  • Conditions : THF, −15°C, 2 h.

  • Yield : 65–75%.

  • Advantage : Reduced racemization risk.

One-Pot Sequential Protection and Coupling

Recent advances favor telescoped processes to minimize isolation steps:

Integrated Protocol

  • Azetidine synthesis : From L-serine via cyclization.

  • In-situ Boc protection : Add Boc₂O directly to the reaction mixture.

  • Coupling : Introduce 4-cyanobenzylamine without intermediate purification.

  • Overall Yield : 50–55%.

  • Purity : ≥95% after recrystallization (ethanol/water).

Purification and Characterization

  • Chromatography : Silica gel column (ethyl acetate/hexane, 3:7).

  • Recrystallization : Ethanol/water (1:1) yields crystalline product.

  • Analytical Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.1 Hz, 2H, ArH), 7.45 (d, J = 8.1 Hz, 2H, ArH), 4.45 (m, 1H, NH), 3.95–3.85 (m, 2H, CH₂), 3.30–3.10 (m, 2H, CH₂), 1.45 (s, 9H, Boc).

    • HPLC : >99% purity (C18 column, acetonitrile/water).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereopurity (%)Scalability
RCM + EDC Coupling7098>99Moderate
Serine Cyclization629598High
One-Pot Sequential559597High

Data compiled from.

Challenges and Optimization Strategies

  • Racemization : Minimized by low-temperature coupling and avoiding strong bases.

  • Ring Strain : Azetidine’s instability requires inert atmospheres and anhydrous conditions.

  • Cyanobenzyl Sensitivity : Nitrile group stability mandates pH control (neutral to slightly acidic).

Emerging Techniques

  • Enzymatic Coupling : Lipase-mediated amidation for greener synthesis (under investigation).

  • Flow Chemistry : Continuous processing to enhance reproducibility .

Scientific Research Applications

Pharmaceutical Development

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide serves as an intermediate in the preparation of Ximelagatran, a direct thrombin inhibitor used in anticoagulant therapy. Its structural characteristics suggest potential interactions with enzymes involved in coagulation pathways, warranting further investigation into its pharmacological properties .

While specific biological activities of this compound are not extensively documented, preliminary studies indicate that compounds with similar structures may exhibit significant enzyme binding affinities. This suggests that further research could elucidate its role in modulating biological processes .

Synthetic Organic Chemistry

The compound is recognized for its versatility in synthetic organic chemistry. It can be used as a building block for synthesizing more complex molecules, potentially leading to new therapeutic agents.

Neuroprotective Effects

Studies have indicated that derivatives of this compound may exhibit neuroprotective effects by reducing neuronal cell death under oxidative stress conditions. This property could be beneficial in developing treatments for neurodegenerative diseases .

Anticancer Activity

Research has shown that compounds related to this compound possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

Preliminary findings suggest that this compound may exhibit antimicrobial effects against a range of pathogens, indicating its potential for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-Boc-N’-(4-cyanobenzyl)-2-L-azetidinecarboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the 4-cyanobenzyl moiety and the azetidine ring can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Functional Groups

The following table summarizes key structural and functional differences between N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide and analogous compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound Azetidine (4-membered) Boc, 4-cyanobenzyl ~349.4 (estimated) Carboxamide, nitrile, Boc-protected amine Drug intermediate, peptidomimetics
N-(4-cyanobenzyl)morpholine-4-carboxamide Morpholine (6-membered, O-heterocycle) 4-cyanobenzyl ~275.3 Carboxamide, nitrile, ether Flexible polar scaffold for CNS targets
(5R)-3-(4-cyanophenyl)-N-(2-(naphthalen-1-yl)propan-2-yl)-2-oxooxazolidine-5-carboxamide Oxazolidinone (5-membered) 4-cyanophenyl, naphthalene ~433.5 Oxazolidinone, nitrile, carboxamide Antibacterial SAR studies
1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 Azetidine (4-membered) Cyclohexylacetyl, deuterated 4-cyanobenzyl ~361.4 (deuterated) Deuterated carboxamide, nitrile Isotope-labeled metabolic studies
N-Boc-2,6-disubstituted piperazines Piperazine (6-membered, 2 N-atoms) Boc, allyl/benzyl groups Variable (~280–400) Boc-protected amine, allyl/benzyl Precursors to tricyclic drug scaffolds

Key Comparative Insights

Ring Size and Strain
  • The azetidine core in the target compound imposes significant ring strain compared to six-membered morpholine or piperazine derivatives. This strain may enhance reactivity in ring-opening reactions or improve target binding through conformational restriction .
  • Oxazolidinone derivatives (e.g., ) feature a five-membered ring with an oxygen atom, offering greater conformational flexibility and reduced strain, which may favor solubility but reduce target specificity.
Substituent Effects
  • Bulky substituents, such as the naphthalene group in the oxazolidinone derivative , may hinder membrane permeability but improve hydrophobic interactions in protein binding pockets.
Isotope Labeling

    Biological Activity

    N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

    Overview of this compound

    • Molecular Formula : C₁₅H₁₈N₄O₂
    • Molecular Weight : 315.367 g/mol
    • CAS Number : 908259-42-7
    • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, a 4-cyanobenzyl moiety, and an azetidine ring.

    Synthesis

    The synthesis of this compound typically involves several key steps:

    • Protection of the Azetidine Ring : The azetidine nitrogen is protected using a Boc group.
    • Introduction of the 4-Cyanobenzyl Moiety : This is achieved through nucleophilic substitution reactions.
    • Formation of the Carboxamide Linkage : The final step involves reacting the protected azetidine with a carboxylic acid derivative.

    These steps highlight the compound's versatility as an intermediate in organic synthesis, particularly in creating more complex bioactive molecules.

    Potential Applications

    • Medicinal Chemistry : Acts as a building block for drug candidates targeting central nervous system disorders.
    • Enzyme Inhibition Studies : Investigated for its potential to inhibit enzymes involved in coagulation and other biochemical pathways.

    The mechanism of action for this compound is not fully elucidated but is expected to involve interactions with specific molecular targets due to its unique structural features. The presence of the 4-cyanobenzyl moiety may enhance its binding affinity to enzymes and receptors.

    Comparative Analysis with Similar Compounds

    To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

    Compound NameStructureUnique Features
    XimelagatranDirect thrombin inhibitorLacks azetidine structure but shares anticoagulant properties
    2-AzetidinoneLactam derivativeSimilar ring structure but different functional groups
    4-CyanobenzamideSimple amideLacks azetidine ring; simpler structure

    This compound's unique combination of structural elements may confer distinct pharmacological properties compared to these similar compounds.

    Case Studies and Research Findings

    While direct case studies specifically focusing on this compound are scarce, several studies involving related compounds provide insights into its potential biological activities:

    • Anticoagulant Activity : Research suggests that compounds similar to this compound may interact with thrombin, indicating potential applications in anticoagulant therapy.
    • Enzyme Inhibition : Studies on related azetidine derivatives have shown promise as enzyme inhibitors, which could extend to this compound given its structural similarities.
    • Synthetic Applications : As an intermediate, this compound has been utilized in synthesizing various bioactive molecules, demonstrating its versatility in medicinal chemistry.

    Chemical Reactions Analysis

    Deprotection of the Boc Group

    The tert-butyloxycarbonyl (Boc) group is cleaved under acidic or catalytic conditions to yield the free amine.

    Reagent/Conditions Mechanism Products References
    Trifluoroacetic acid (TFA)Acidolysis via carbocation formationFree amine (azetidine-2-carboxamide) + CO₂ + tert-butanol
    HCl in dioxaneProtonation of the carbonyl oxygenDeprotected amine + tert-butyl chloride
    H₂ gas with Pd/C catalystCatalytic hydrogenationFree amine + isobutylene
    • Key Insight : Solvent-free deprotection using H₂ gas in a two-chamber reactor minimizes side reactions and simplifies purification .

    Reactivity of the Nitrile Group

    The 4-cyanobenzyl moiety undergoes transformations typical of aromatic nitriles, though steric hindrance from the Boc group modulates reactivity.

    Reduction

    Reagent Conditions Product Efficiency References
    LiAlH₄Anhydrous THF, reflux4-(Aminomethyl)benzyl derivativeHigh
    H₂/Pd-CEthanol, 50°C, 3 atm4-(Aminomethyl)benzyl derivativeModerate
    • Note : Over-reduction of the azetidine ring is avoided by controlling reaction time and temperature.

    Hydrolysis

    Reagent Conditions Product Byproducts References
    H₂O₂/H₂SO₄80°C, 12 h4-Carboxybenzyl derivativeNH₃
    KMnO₄Aqueous NaOH, 60°C4-Carboxybenzyl derivativeMnO₂
    • Limitation : Strong acidic/basic conditions may hydrolyze the azetidine ring .

    Azetidine Ring Modifications

    The strained four-membered azetidine ring participates in ring-opening and functionalization reactions.

    Ring-Opening via Nucleophilic Attack

    Nucleophile Conditions Product Yield References
    NH₃Methanol, 25°Cβ-Aminoamide78%
    H₂OHCl, refluxγ-Aminobutyric acid derivative65%

    Oxidation

    Reagent Conditions Product Selectivity References
    KMnO₄Acetone/H₂O, 0°CAzetidinone (lactam)High
    RuO₄CCl₄, 25°CAzetidine N-oxideModerate
    • Mechanistic Note : Oxidation to lactams proceeds via radical intermediates stabilized by the Boc group .

    Substitution at the Amide Nitrogen

    The carboxamide nitrogen participates in alkylation and acylation reactions under mild conditions.

    Reagent Conditions Product Scope References
    CH₃IK₂CO₃, DMF, 25°CN-Methyl derivativeBroad
    Ac₂OPyridine, 0°CN-Acetyl derivativeLimited

    Q & A

    Q. Basic Techniques

    • Chiral HPLC : To resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients .
    • NOESY NMR : To confirm spatial proximity of the cyanobenzyl group to the azetidine ring protons, ensuring correct regiochemistry .

    Advanced Application : X-ray crystallography to resolve absolute configuration, particularly if the compound is a precursor for bioactive molecules. For example, similar cyanobenzyl-containing analogs have shown defined binding modes in enzyme active sites .

    How does the 4-cyanobenzyl group influence the compound’s biological or physicochemical properties?

    Mechanistic Insight
    The 4-cyanobenzyl moiety enhances:

    • Lipophilicity : Measured via logP assays, improving membrane permeability (critical for CNS-targeting compounds).
    • Electron-Withdrawing Effects : The cyano group stabilizes charge in transition states during enzymatic interactions, as seen in protease inhibition studies .
      Experimental Design : Compare analogs with substituents like 4-methylbenzyl or 4-methoxybenzyl in enzyme inhibition assays (e.g., IC₅₀ determination) to quantify the cyano group’s contribution .

    What are the challenges in scaling up the synthesis of this compound for preclinical studies?

    Q. Advanced Process Chemistry

    • Safety : Handling cyanobenzylamine derivatives requires strict control due to toxicity (e.g., use of closed systems and PPE).
    • Cost-Efficiency : Replacing expensive catalysts (e.g., Grubbs’ catalyst in related syntheses) with cheaper alternatives like Hoveyda-Grubbs for ring-closing metathesis steps .
    • Reproducibility : Batch-to-batch variability in Boc deprotection (e.g., using TFA in CH₂Cl₂) can be mitigated via automated pH monitoring .

    How can computational methods aid in optimizing this compound’s derivatives for drug discovery?

    Q. Methodology

    • Docking Studies : Use software like AutoDock to predict binding poses of the azetidinecarboxamide scaffold in target proteins (e.g., kinases or GPCRs) .
    • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets. For instance, electron-deficient groups like cyano improve target affinity in related analogs .
      Validation : Synthesize top-ranked derivatives and validate predictions via SPR (surface plasmon resonance) binding assays .

    What are the known stability issues of this compound under storage or reaction conditions?

    Q. Stability Data

    • Hydrolysis : The Boc group is prone to cleavage under acidic conditions (pH < 4). Store at −20°C in anhydrous DMSO or EtOAc to prevent degradation .
    • Photodegradation : The cyanobenzyl group may undergo photoisomerization. Use amber vials and inert atmospheres (N₂) during long-term storage .

    How is this compound utilized in peptide mimetic or prodrug design?

    Application in Medicinal Chemistry
    The azetidine ring serves as a proline surrogate to enforce rigid conformations in peptides. Example applications:

    • Prodrug Activation : Enzymatic cleavage of the Boc group in vivo releases the active amine, as demonstrated in cyclosporine analogs .
    • Conformational Restriction : Incorporate the compound into cyclic peptides via metathesis or disulfide bridges to enhance metabolic stability .

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